5,5-Dimethylhydantoin

Overview

Description

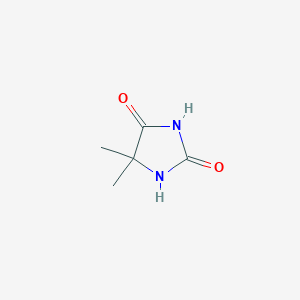

5,5-Dimethylhydantoin (DMH; CAS 77-71-4) is a cyclic organic compound with the molecular formula C₅H₈N₂O₂, characterized by a hydantoin core substituted with two methyl groups at the 5-position. It appears as white to off-white crystals or powder, with a melting point of 174–177°C and moderate water solubility (0.1 g/mL in hot water) . DMH is synthesized via the Bucherer-Bergs reaction, which involves the condensation of acetone cyanohydrin with ammonium carbonate . Its applications span pharmaceuticals, biocides, and materials science, with emerging roles as a scaffold for efflux pump inhibitors (EPIs) and anticonvulsant drug derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5-Dimethylhydantoin can be synthesized through the reaction of acetone cyanohydrin with ammonium carbonate. The process involves mixing acetone cyanohydrin and freshly powdered ammonium carbonate, followed by heating the mixture on a steam bath. The reaction proceeds at temperatures between 68°C and 90°C, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the addition of water to ammonium bicarbonate and acetone cyanohydrin, followed by heating and stirring. The mixture is then subjected to ammonia introduction and further heating to ensure complete reaction. The final product is obtained through crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylhydantoin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form derivatives like 1,3-dibromo-5,5-dimethylhydantoin.

Substitution: Halogenation reactions can produce compounds such as 1,3-dichloro-5,5-dimethylhydantoin and 1-bromo-3-chloro-5,5-dimethylhydantoin

Common Reagents and Conditions:

Oxidation: Reagents like bromine or chlorine are used under controlled conditions to achieve halogenation.

Substitution: The reactions typically involve halogenating agents like N-bromosuccinimide or N-chlorosuccinimide in the presence of catalysts

Major Products:

- 1,3-Dibromo-5,5-dimethylhydantoin

- 1,3-Dichloro-5,5-dimethylhydantoin

- 1-Bromo-3-chloro-5,5-dimethylhydantoin

Scientific Research Applications

Biocidal Applications

5,5-Dimethylhydantoin is primarily recognized for its efficacy as a biocide. It is often used in water treatment systems due to its ability to control microbial growth. The compound can be formulated into different forms such as granules, tablets, and briquettes for ease of application.

Case Study: Water Treatment Systems

- Application : Used in swimming pools, cooling towers, and wastewater treatment.

- Mechanism : Acts as a sanitizer to eradicate biofilm and control algae growth.

- Findings : Studies indicate that formulations containing 1,3-dibromo-5,5-dimethylhydantoin show superior performance in reducing microbial populations compared to traditional chlorine-based treatments .

Pharmaceutical Applications

In the pharmaceutical industry, this compound derivatives have been explored for their potential as antibiotic adjuvants. These compounds can enhance the efficacy of existing antibiotics by overcoming bacterial resistance mechanisms.

Case Study: Antibiotic Resistance

- Research Focus : Phenylpiperazine derivatives of this compound were synthesized and tested against Staphylococcus epidermidis.

- Results : The derivatives demonstrated the ability to inhibit the Msr(A) efflux pump, thus reducing resistance to erythromycin. This suggests potential for developing new antibiotic therapies .

Chemical Synthesis Applications

The compound is also utilized as a reagent in various organic synthesis processes. Its derivatives can act as oxidizing agents or catalysts in chemical reactions.

Table: Summary of Chemical Reactions Involving this compound

Kinetic Studies

Kinetic studies involving this compound have provided insights into its reactivity and efficiency in various chemical environments.

Findings from Kinetic Studies

- The reaction kinetics of this compound with amino acids showed that the rate of reaction was influenced by substrate concentration and temperature.

- Specific kinetic parameters were determined for reactions involving glycine and alanine, indicating that the compound's reactivity can be modulated through environmental conditions .

Mechanism of Action

The mechanism of action of 5,5-Dimethylhydantoin and its derivatives varies based on their application:

- Anticonvulsant Activity: The compound acts by inhibiting voltage-gated sodium channels, thereby reducing neuronal excitability and preventing seizures .

- Disinfection: 1,3-Dibromo-5,5-dimethylhydantoin releases bromine, which acts as a disinfectant by producing hypobromous acid. This acid dissociates to form bromide ions, which are effective in killing pathogens .

Comparison with Similar Compounds

Comparison with Similar Hydantoin Derivatives

Hydantoin derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison:

Structural and Functional Differences

Efflux Pump Inhibition (EPI)

- DMH Derivatives: Phenylpiperazine derivatives (e.g., compounds 7, 9, 14) enhance EtBr accumulation in S. epidermidis by inhibiting Msr(A) transporters.

- Phenytoin: No direct EPI activity reported; primarily anticonvulsant via sodium channel modulation .

Antimicrobial and Biocidal Effects

- Halogenated DMH Derivatives : DBDMH releases hypobromous acid (HOBr), effective against bacteria and biofilms but causes skin irritation .

- Bis-Substituted DMH : 1,3-bis(2-carboxyethyl)-DMH shows moderate antimicrobial activity in preliminary assays .

Critical Research Findings and Trends

Substituent Impact : Fluorine or chlorine atoms at the phenylpiperazine moiety (e.g., compound 9 ) enhance EPI potency by increasing lipophilicity and target binding .

Safety Profiles: Halogenated DMH derivatives (e.g., DBDMH) exhibit higher toxicity (LC₅₀ = 168 mg/m³ in rats) compared to non-halogenated analogs .

Emerging Applications : DMH-based triazine derivatives (e.g., compounds 5–26 ) show promise as 5-HT₆ receptor ligands for CNS disorders, with binding affinities influenced by aromatic topology .

Biological Activity

5,5-Dimethylhydantoin (DMH) is a compound of significant interest in various fields due to its biological activities and applications. This article delves into the biological activity of DMH, exploring its mechanisms, effects on microbial resistance, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of hydantoin, a five-membered ring compound containing nitrogen. It has been studied for its role as a biocide and its potential use in enhancing the efficacy of antibiotics against resistant bacterial strains.

Antimicrobial Properties

Research indicates that DMH exhibits antimicrobial properties, particularly as an efflux pump inhibitor (EPI) in bacteria. A study focused on phenylpiperazine this compound derivatives demonstrated that these compounds can modulate the Msr(A) efflux pump in Staphylococcus epidermidis, which is crucial for bacterial resistance to antibiotics like erythromycin. The study identified several derivatives with significant EPI activity at low concentrations, suggesting their potential as antibiotic adjuvants .

Chlorination Reactions

DMH is also involved in chlorination reactions, where it acts as a chlorinating agent. A computational study revealed the mechanisms by which DMH facilitates chlorination processes, contributing to its utility in synthetic organic chemistry . The compound's ability to generate reactive chlorine species makes it valuable for various chemical transformations.

Efflux Pump Inhibition

In a detailed study assessing the EPI activity of phenylpiperazine derivatives of DMH against S. epidermidis, the following findings were noted:

- EPI Potency : Compounds were screened for their ability to inhibit the Msr(A) efflux pump. The most potent derivative inhibited efflux activity at concentrations as low as 15.63 µM.

- MIC Reduction : The minimum inhibitory concentration (MIC) values indicated that certain DMH derivatives could reduce the resistance of S. epidermidis to erythromycin significantly .

Table 1: EPI Activity of DMH Derivatives

| Compound ID | EPI Activity (µM) | MIC Reduction (Erythromycin) |

|---|---|---|

| 1 | >100 | No effect |

| 2 | >100 | No effect |

| 9 | 15.63 | Significant reduction |

| 12 | >100 | Moderate reduction |

Biocidal Applications

DMH has been utilized in various biocidal applications, particularly in water treatment and sanitation. Its derivatives are effective against biofilms and are used in swimming pools and cooling towers due to their ability to maintain water quality by controlling microbial growth .

Toxicological Studies

Toxicological assessments have shown that while DMH has beneficial antimicrobial properties, it also requires careful evaluation regarding safety:

- Animal studies indicate that DMH does not exhibit developmental toxicity; however, decreased pup weights were observed in two-generation studies involving gavage administration in rats .

- The compound's safety profile suggests it can be used effectively in controlled environments without significant risk to human health when applied correctly.

Q & A

Q. Basic: What are the optimal laboratory methods for synthesizing 5,5-Dimethylhydantoin?

Answer:

The Bucherer-Bergs reaction is a classical method, utilizing acetone, hydrogen cyanide, and ammonium carbonate under aqueous conditions at 50–80°C . Alternatively, acetone cyanohydrin can react with ammonium carbonate to yield the compound, as described in a 1967 synthesis protocol . Key steps include refluxing reactants, isolating the product via crystallization, and verifying purity through melting point analysis (175–180°C) and HPLC (>97% purity) .

Q. Basic: What characterization techniques are critical for verifying this compound’s structure and purity?

Answer:

Essential techniques include:

- Melting point analysis : Confirm purity by comparing observed values (175–180°C) to literature .

- FT-IR spectroscopy : Identify characteristic carbonyl (C=O) and N-H stretching vibrations in the hydantoin ring .

- Elemental analysis : Validate molecular composition (C₅H₈N₂O₂, MW 128.13 g/mol) .

- HPLC : Assess purity (>97%) using reverse-phase columns with UV detection .

Q. Advanced: How can researchers design experiments to study this compound’s coordination chemistry with transition metals?

Answer:

- Ligand preparation : Deprotonate this compound at the N3 position to form an anion for metal binding .

- Complex synthesis : React with metal salts (e.g., Cu(II)) in the presence of auxiliary ligands (e.g., benzylamine) under controlled pH .

- Structural analysis : Use single-crystal X-ray diffraction to determine coordination geometry (e.g., distorted square pyramidal for Cu(II) complexes) .

- Supporting techniques : Pair with magnetic susceptibility measurements and thermal analysis (TGA/DSC) to study stability and electronic properties .

Q. Advanced: How can contradictions in spectroscopic data for this compound derivatives be resolved?

Answer:

- Cross-validation : Combine X-ray crystallography (definitive structural data) with FT-IR and ¹H/¹³C NMR to resolve ambiguities in functional group assignments .

- Computational modeling : Employ density functional theory (DFT) to simulate vibrational spectra or NMR chemical shifts and compare with experimental data .

- Controlled experiments : Systematically vary reaction conditions (e.g., solvent, temperature) to isolate factors causing spectral discrepancies.

Q. Advanced: What methodological considerations apply to synthesizing halogenated derivatives for antimicrobial applications?

Answer:

- Halogenation : React this compound with bromine or chlorine sources (e.g., Br₂, Cl₂) under inert conditions to form 1,3-dihalo derivatives .

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize stoichiometry .

- Bioactivity validation : Confirm antimicrobial efficacy via MIC assays and correlate with structural features (e.g., halogen position) .

Q. Advanced: How can computational methods predict this compound’s reactivity in novel reactions?

Answer:

- Reaction pathway modeling : Apply DFT to calculate transition states and activation energies for proposed reactions (e.g., nitration or alkylation) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the hydantoin ring to guide functionalization strategies .

- Validation : Compare computational predictions with experimental outcomes (e.g., regioselectivity in nitration reactions) .

Q. Advanced: What structural features of this compound derivatives influence ABCB1-inhibitory activity?

Answer:

- Comparative studies : 5,5-Diphenylhydantoin derivatives exhibit stronger ABCB1 inhibition than 5,5-dimethyl analogues due to enhanced hydrophobic interactions .

- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) to improve binding affinity to the transporter’s active site .

- Methodology : Use cytotoxicity assays (e.g., MTT) and efflux pump inhibition studies in cell lines (e.g., T-lymphoma) to quantify activity .

Q. Advanced: What novel applications of this compound have emerged in reagent development?

Answer:

- Nitrating agents : Synthesize dinitro-5,5-dimethylhydantoin (DNDMH) via nitration with ammonium nitrate and trifluoromethanesulfonic anhydride, validated by X-ray crystallography .

- Method optimization : Compare DNDMH’s nitration efficiency with traditional reagents (e.g., HNO₃/H₂SO₄) in aromatic systems using GC-MS or HPLC .

Properties

IUPAC Name |

5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIROYDNZEPTFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021754 | |

| Record name | 5,5-Dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [Hawley] White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5-Dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | 5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, ether, acetone, benzene, chloroform; soluble in DMSO | |

| Record name | 5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000028 [mmHg] | |

| Record name | 5,5-Dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, crystalline solid, Prisms from dilute alcohol | |

CAS No. |

77-71-4 | |

| Record name | Dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-DIMETHYLHYDANTOIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5-Dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5-DIMETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34032MQ9RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178 °C | |

| Record name | 5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.